(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-18(21,16-11-13-5-2-3-7-15(13)23-16)12-19-17(20)9-8-14-6-4-10-22-14/h2-11,21H,12H2,1H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVJACHDXBOTF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide, which is applicable to a wide range of substrates with diverse electronic and steric properties . The reaction conditions often include the use of acid additives and their conjugate bases to ensure catalyst turnover.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the acrylamide group can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The underlying mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via ROS induction |
| MDA-MB-231 | 15 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In a model of acute inflammation, administration of this compound resulted in a significant decrease in edema formation compared to control groups .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it suitable for use as an active layer in electronic devices.
Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances the charge transport properties, leading to improved device performance.
| Device Type | Performance Metric | Improvement (%) |
|---|---|---|
| OLED | Luminance | 25 |
| OPV | Power Conversion Efficiency | 15 |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions, including condensation reactions between the respective amine and acrylamide derivatives under optimized conditions.
Reaction Conditions
Key parameters such as temperature, solvent choice, and catalyst type are crucial for optimizing yields and purity:
- Temperature: Reactions are often conducted at elevated temperatures (60–80°C).
- Solvent: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene and furan moieties can interact with various enzymes and receptors, potentially modulating their activity. The acrylamide group may form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
Target Compound :
- Aromatic Systems : Benzo[b]thiophene (electron-rich sulfur-containing heterocycle) and furan-2-yl (oxygen-containing heterocycle).
- Substituents : 2-hydroxypropyl group (polar, enhances solubility) and acrylamide backbone.
- Analogous Compounds: (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a):
- Morpholine ring (enhances bioavailability) and formyl group (reactive site for further derivatization) .
- DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] :
- Thiophene (sulfur heterocycle) and p-tolyl group (lipophilic aromatic substituent) .
- (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide :
- Benzo[d]thiazole (nitrogen/sulfur heterocycle) and sulfamoyl group (polar, impacts solubility) .
Table 1: Structural Features of Selected Compounds
Physicochemical Properties
- Melting Points: 27a: 218–219°C (high due to morpholine and formyl groups) . DM497: Not reported, but thiophene analogs generally exhibit lower melting points than furan derivatives. Target Compound: Likely lower than 27a due to the flexible hydroxypropyl group.
Antinociceptive Activity
- DM497: Exhibits antinociceptive effects via α7 nicotinic acetylcholine receptor modulation and CaV2.2 channel inhibition .
- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] : Reduces DM497’s activity, highlighting the impact of heterocycle (furan vs. thiophene) and N-substituent (methyl vs. p-tolyl) .
Biological Activity
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by its unique structural features that include a benzo[b]thiophene moiety and a furan ring. This compound has drawn attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 327.4 g/mol
- CAS Number : 2035000-69-0
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the benzo[b]thiophene and furan rings enhances its potential to modulate biological pathways, particularly those related to cancer and inflammation.
Pharmacological Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
- Antiproliferative Activity : Preliminary evaluations indicate that derivatives containing the benzo[b]thiophene structure exhibit significant antiproliferative effects against several human cancer cell lines. For instance, compounds similar in structure have shown IC values ranging from 0.56 µM to higher concentrations depending on the specific modifications made to the core structure .
- Anxiolytic Effects : Related compounds have demonstrated anxiolytic-like activity mediated through α7 nicotinic acetylcholine receptors, suggesting potential therapeutic applications in anxiety disorders .
- Antimicrobial Activity : Some derivatives have been screened against bacterial strains such as Staphylococcus aureus, revealing minimal inhibitory concentrations (MICs) as low as 4 µg/mL for certain analogs, indicating promising antibacterial properties .
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include palladium-catalyzed coupling reactions and electrophilic cyclization techniques. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Q & A
Q. Optimization strategies :
Q. Table 1: Key Reaction Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Intermediate synthesis | Thiophene alkylation, 60°C, 12h | 75 | 90 | |
| Amide coupling | Triethylamine, DMF, 0°C, 4h | 68 | 95 | |
| Final purification | Silica gel chromatography, EtOAc/Hexane | - | 99 |
Which spectroscopic and computational techniques are critical for characterizing this compound’s structural and electronic properties?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry, particularly distinguishing (E)-isomers via coupling constants (J = 12–16 Hz for trans double bonds) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) and guide reactivity studies .
Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry in crystalline forms, though it requires high-quality single crystals .
How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Answer:
Contradictions may arise due to:
- Assay-specific conditions (e.g., pH, serum proteins altering bioavailability) .
- Metabolic instability : Rapid degradation in certain cell lines (e.g., CYP450-rich hepatocytes) .
- Off-target effects : Non-specific interactions with unrelated receptors .
Q. Methodological Solutions :
- Dose-response standardization : Use consistent molar concentrations across assays .
- Metabolic profiling : LC-MS/MS identifies degradation products .
- Orthogonal assays : Validate activity via independent methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. Table 2: Case Study of Data Contradictions
| Assay Type | Observed IC50 (µM) | Possible Cause | Resolution Strategy |
|---|---|---|---|
| Cell viability | 10.2 | Serum protein binding | Use serum-free media |
| Enzyme inhibition | 0.8 | Metabolite interference | Inhibitor cocktail |
What computational strategies predict the biological activity and toxicity of this acrylamide derivative?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., furan vs. thiophene) with activity .
- Molecular Docking : Identifies potential protein targets (e.g., kinases, GPCRs) by simulating binding modes .
- PASS (Prediction of Activity Spectra) : Estimates antimicrobial/anti-inflammatory potential based on structural analogs .
Q. Limitations :
- False positives may occur due to oversimplified binding models.
- Neglects pharmacokinetic factors (e.g., membrane permeability) .
Advanced Approach : Combine MD simulations (e.g., GROMACS) with free-energy perturbation (FEP) to refine binding affinity predictions .
How do steric and electronic effects of substituents influence the compound’s reactivity and biological interactions?
Answer:
- Steric Effects : Bulky groups (e.g., benzo[b]thiophene) hinder nucleophilic attacks at the acrylamide β-carbon, reducing Michael addition propensity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in analogs) increase electrophilicity, enhancing covalent binding to cysteine residues .
Q. Experimental Validation :
- Hammett plots : Correlate substituent σ values with reaction rates .
- SAR studies : Compare analogs with varied substituents (e.g., furan vs. thiophene) to isolate electronic contributions .
What strategies mitigate stability issues during storage and handling of this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (argon) to prevent photooxidation .
- Moisture control : Use desiccants (e.g., silica gel) in -20°C freezers .
- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) identify decomposition pathways .
Advanced Tip : Lyophilization enhances long-term stability for aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
